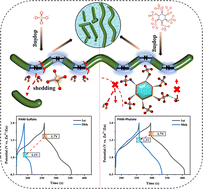Enhancing organic cathodes of aqueous zinc-ion batteries via utilizing steric hindrance and electron cloud equalization†
Chemical Science Pub Date: 2023-10-20 DOI: 10.1039/D3SC04766K
Abstract
Polyaniline (PANI), with merits of high electronic conductivity and capacity, is a promising material for zinc (Zn)-ion batteries. However, its redox window in Zn batteries is often limited, mainly due to the oxidative degradation at high potentials—in which imine groups can be attacked by water molecules. Here, we introduce phytic acid, a kind of supermolecule acid radical ion, as a dopant and electrolyte additive. Various in/ex situ analyses and theoretical calculations prove that the steric hindrance effect can prevent electroactive sites from the attack by water molecules. Meanwhile, the redox reaction can be stabilized by an even distribution of electron cloud due to the conjugated structure of phenazine groups. Accordingly, the assembled Zn–PANI battery can allow stable and long-term charge–discharge reactions to occur at a potential as high as 2.0 V with a discharged plateau of 1.5 V, and it also shows high rate performance and stable long cycle life (75% capacity retention after 1000 cycles at 10 A g−1).


Recommended Literature
- [1] Thermosensitive spontaneous gradient copolymers with block- and gradient-like features†
- [2] Contents list
- [3] Structure–property relationships based on Hammett constants in cyclometalated iridium(iii) complexes: their application to the design of a fluorine-free FIrPic-like emitter†
- [4] An experimental and computational study to understand the lithium storage mechanism in molybdenum disulfide†
- [5] Front cover
- [6] Contents list
- [7] Graphdiyne as a metal-free catalyst for low-temperature CO oxidation†
- [8] Role of the support on the performance and stability of Pt-based catalysts for furfural–acetone adduct hydrodeoxygenation†
- [9] Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors†
- [10] An azido-bridged disc-like heptanuclear cobalt(ii) cluster: towards a single-molecule magnet†










